![molecular formula C14H22ClN3O B13308947 4-Amino-2-chloro-N-[3-(diethylamino)propyl]benzamide](/img/structure/B13308947.png)
4-Amino-2-chloro-N-[3-(diethylamino)propyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-2-chloro-N-[3-(diethylamino)propyl]benzamide is a chemical compound with the molecular formula C14H23ClN3O. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is characterized by the presence of an amino group, a chloro group, and a diethylamino propyl chain attached to a benzamide core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-chloro-N-[3-(diethylamino)propyl]benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-amino-2-chlorobenzoyl chloride with 3-(diethylamino)propylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of automated systems for precise control of temperature, pressure, and reactant concentrations is common to ensure consistent product quality .
化学反応の分析
Types of Reactions
4-Amino-2-chloro-N-[3-(diethylamino)propyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Condensation Reactions: The benzamide core can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce nitro compounds .
科学的研究の応用
4-Amino-2-chloro-N-[3-(diethylamino)propyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
作用機序
The mechanism of action of 4-Amino-2-chloro-N-[3-(diethylamino)propyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate cellular signaling pathways. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 4-Amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide
- 4-Amino-N-(2-(diethylamino)ethyl)benzamide sulfate
- 4-Amino-2-chloro-N-(2-(diethylamino)ethyl)benzamide hydrochloride
Uniqueness
4-Amino-2-chloro-N-[3-(diethylamino)propyl]benzamide is unique due to its specific substitution pattern on the benzamide core, which imparts distinct chemical and biological properties. The presence of the diethylamino propyl chain enhances its solubility and interaction with biological targets, making it a valuable compound for various research applications .
特性
分子式 |
C14H22ClN3O |
|---|---|
分子量 |
283.80 g/mol |
IUPAC名 |
4-amino-2-chloro-N-[3-(diethylamino)propyl]benzamide |
InChI |
InChI=1S/C14H22ClN3O/c1-3-18(4-2)9-5-8-17-14(19)12-7-6-11(16)10-13(12)15/h6-7,10H,3-5,8-9,16H2,1-2H3,(H,17,19) |
InChIキー |
WYIMKTPZIAUQAM-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCCNC(=O)C1=C(C=C(C=C1)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


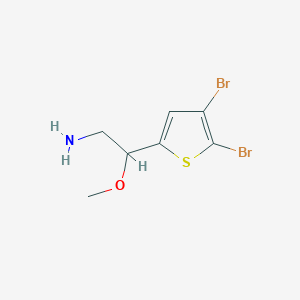
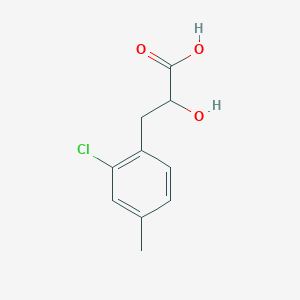
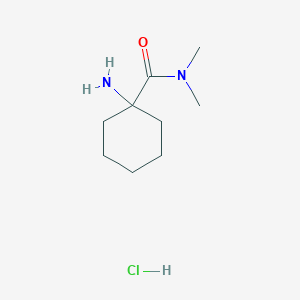
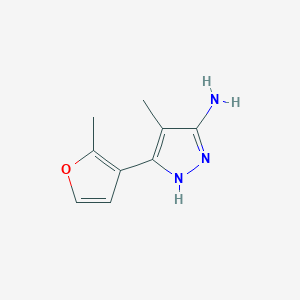
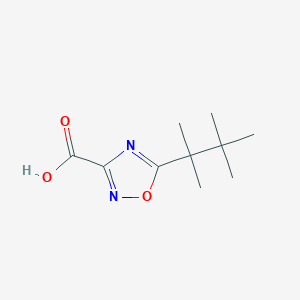
![2-{2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B13308897.png)
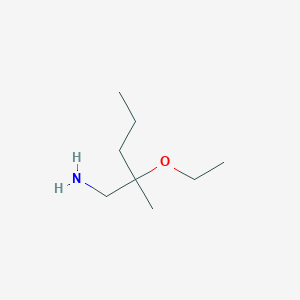
![2-{4-[(2,2-Dimethylpropyl)amino]phenyl}ethan-1-ol](/img/structure/B13308919.png)
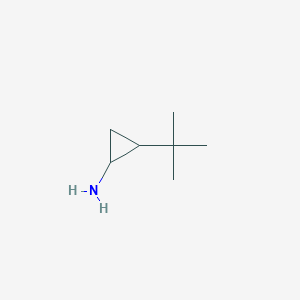
![2-[(1,1,1-Trifluoropropan-2-yl)oxy]-1,3-thiazol-5-amine](/img/structure/B13308933.png)
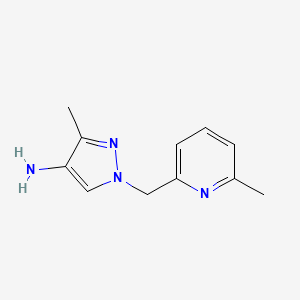
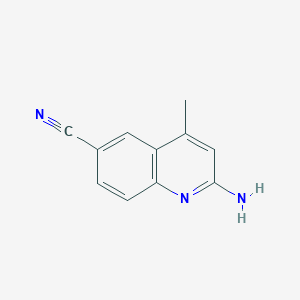
![{1-[(2-Iodocyclopentyl)oxy]ethyl}benzene](/img/structure/B13308946.png)
![N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}cyclopentanamine](/img/structure/B13308953.png)
